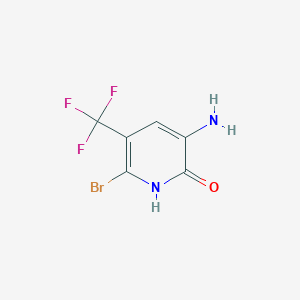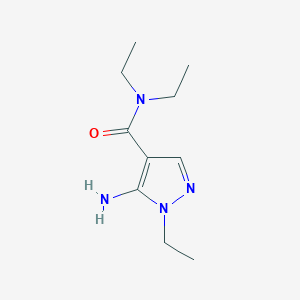![molecular formula C11H11BrFNO2 B11731929 (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)
(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a bromo and fluoro-substituted phenyl ring, an ethylidene linkage, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine typically involves the following steps:
Starting Materials: 5-bromo-2-fluoroaniline, prop-2-en-1-ol, and hydroxylamine.
Step 1: The 5-bromo-2-fluoroaniline is reacted with prop-2-en-1-ol in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to form the intermediate 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethanol.
Step 2: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, to form nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with new functional groups replacing the bromo or fluoro substituents.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological pathways.
Biochemical Research: It can be used as a probe to study enzyme interactions and reaction mechanisms.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromo and fluoro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-[1-(5-chloro-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
- (Z)-N-[1-(5-bromo-2-chlorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
Uniqueness
- Substituent Effects : The presence of both bromo and fluoro substituents on the phenyl ring imparts unique electronic and steric properties, differentiating it from similar compounds.
- Reactivity : The combination of these substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C11H11BrFNO2 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
(NE)-N-[1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11BrFNO2/c1-2-5-16-7-11(14-15)9-6-8(12)3-4-10(9)13/h2-4,6,15H,1,5,7H2/b14-11- |
InChI Key |
WPTRLZIMFLNOBM-KAMYIIQDSA-N |
Isomeric SMILES |
C=CCOC/C(=N/O)/C1=C(C=CC(=C1)Br)F |
Canonical SMILES |
C=CCOCC(=NO)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)


![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)
![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11731897.png)

![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)

![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
